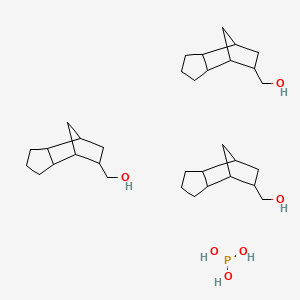
Phosphorous acid--(octahydro-1H-4,7-methanoinden-5-yl)methanol (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorous acid–(octahydro-1H-4,7-methanoinden-5-yl)methanol (1/3) is a chemical compound with a unique structure that combines phosphorous acid and a bicyclic alcohol derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphorous acid–(octahydro-1H-4,7-methanoinden-5-yl)methanol (1/3) involves the reaction of phosphorous acid with (octahydro-1H-4,7-methanoinden-5-yl)methanol. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or distillation to achieve the required quality for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorous acid–(octahydro-1H-4,7-methanoinden-5-yl)methanol (1/3) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions may yield phosphorous acid derivatives with lower oxidation states.
Substitution: The hydroxyl group in the (octahydro-1H-4,7-methanoinden-5-yl)methanol moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions include various phosphoric and phosphorous acid derivatives, as well as substituted (octahydro-1H-4,7-methanoinden-5-yl)methanol compounds.
Wissenschaftliche Forschungsanwendungen
Phosphorous acid–(octahydro-1H-4,7-methanoinden-5-yl)methanol (1/3) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of phosphorous acid–(octahydro-1H-4,7-methanoinden-5-yl)methanol (1/3) involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to phosphorous acid–(octahydro-1H-4,7-methanoinden-5-yl)methanol (1/3) include:
Octahydro-1H-4,7-methanoinden-5-yl methacrylate: A related compound with a methacrylate group instead of a hydroxyl group.
Dicyclopentanyl methacrylate: Another similar compound with a different functional group attached to the bicyclic structure.
Uniqueness
Phosphorous acid–(octahydro-1H-4,7-methanoinden-5-yl)methanol (1/3) is unique due to its combination of phosphorous acid and a bicyclic alcohol derivative, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
804556-27-2 |
|---|---|
Molekularformel |
C33H57O6P |
Molekulargewicht |
580.8 g/mol |
IUPAC-Name |
phosphorous acid;8-tricyclo[5.2.1.02,6]decanylmethanol |
InChI |
InChI=1S/3C11H18O.H3O3P/c3*12-6-8-4-7-5-11(8)10-3-1-2-9(7)10;1-4(2)3/h3*7-12H,1-6H2;1-3H |
InChI-Schlüssel |
PAHNBAQYOAFQNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C1)C3CC2CC3CO.C1CC2C(C1)C3CC2CC3CO.C1CC2C(C1)C3CC2CC3CO.OP(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



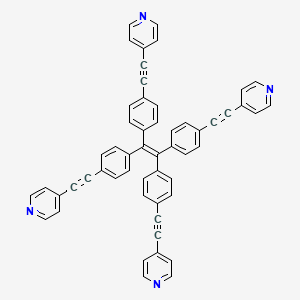
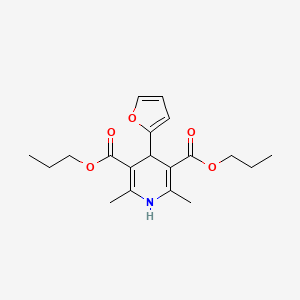

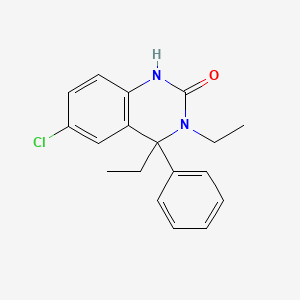
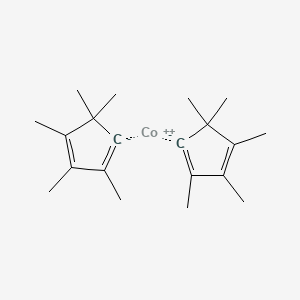
![2-Methoxy-1-oxaspiro[4.5]decan-8-ol](/img/structure/B12517863.png)
![4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile](/img/structure/B12517874.png)
![1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide](/img/structure/B12517882.png)
methylidene}amino]benzoic acid](/img/structure/B12517883.png)
![Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12517895.png)
![(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B12517899.png)
![Methyl 4-[5-(acetyloxy)-1-methoxyisoquinolin-4-yl]benzoate](/img/structure/B12517902.png)
![4-[Bis(9-ethyl-9H-carbazol-3-YL)methyl]-N,N-diethylaniline](/img/structure/B12517906.png)
